![molecular formula C12H12O4 B13802808 3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione CAS No. 886-30-6](/img/structure/B13802808.png)
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione is a chemical compound with the molecular formula C12H12O4. It is known for its unique structure, which includes an oxolane ring and a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound .
Industrial Production Methods
This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane ring and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)methyl]oxolane-2,5-dione
- 3-(4-Methylphenyl)methyl]oxolane-2,5-dione
- 3-(4-Hydroxyphenyl)methyl]oxolane-2,5-dione
Uniqueness
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications compared to its analogs .
Propriétés
Numéro CAS |
886-30-6 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]oxolane-2,5-dione |
InChI |
InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)6-9-7-11(13)16-12(9)14/h2-5,9H,6-7H2,1H3 |
Clé InChI |
FRSALURJHLOYCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2CC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
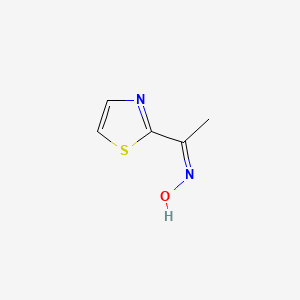

![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
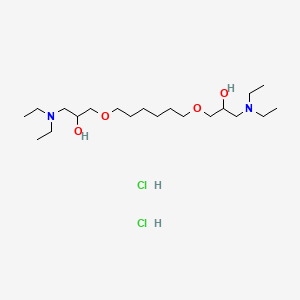
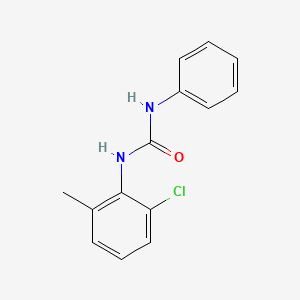
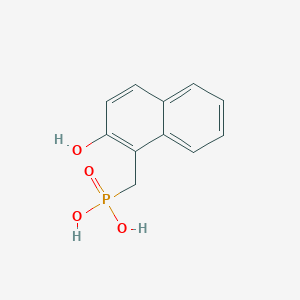
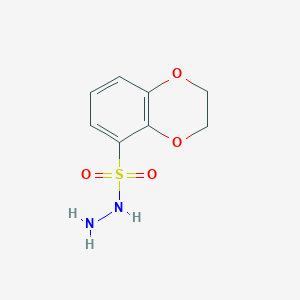
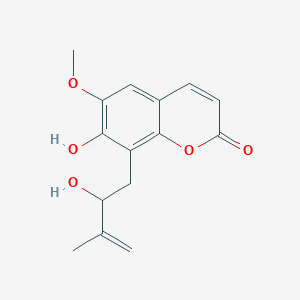


![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
